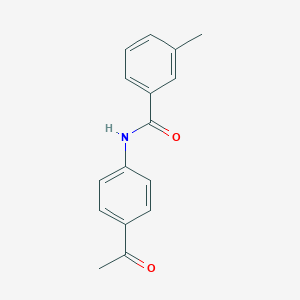

N-(4-acetylphenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

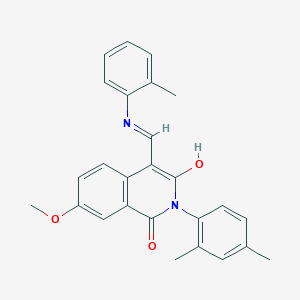

“N-(4-acetylphenyl)-3-methylbenzamide” is a chemical compound. Its molecular formula is C15H13NO2 . It is related to other compounds such as “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide” involves the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine . Another study reported the Michael-type addition of aromatic alcohols to “N-(4-acetylphenyl)maleic imide”, resulting in "1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones" .Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-3-methylbenzamide” can be inferred from its molecular formula, C15H13NO2 . It is related to “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-acetylphenyl)-3-methylbenzamide” can be inferred from related compounds. For example, “N-(4-acetylphenyl)benzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 326.8±25.0 °C at 760 mmHg, and a molar refractivity of 70.9±0.3 cm3 .Aplicaciones Científicas De Investigación

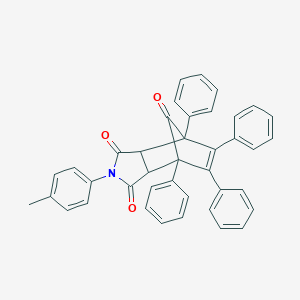

Synthesis of Aryloxypyrrolidine Diones

N-(4-acetylphenyl)-3-methylbenzamide: serves as a precursor in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones through Michael-type addition reactions with aromatic alcohols . This process is significant for creating compounds with potential bioactivity, as cyclic imides, which are structurally related to these diones, are known for their diverse pharmacological properties .

Development of Anti-inflammatory Agents

The compound plays a role in the synthesis of pyrimidine derivatives, which exhibit anti-inflammatory activities . The strategic use of protective groups in the synthesis process allows for the creation of functionalized pyrimidines, which can be further explored for their structure-activity relationships and potential as anti-inflammatory agents .

Eco-friendly Organic Synthesis

In the pursuit of greener chemistry, N-(4-acetylphenyl)-3-methylbenzamide is utilized in reactions that take place in water, an environmentally benign solvent . This approach aligns with the increasing interest in sustainable organic synthesis methods .

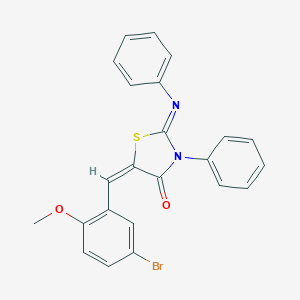

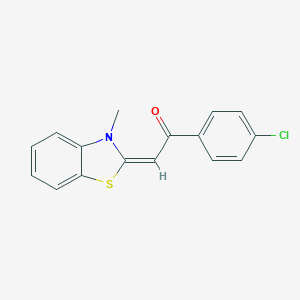

Synthesis of Chalcone Derivatives

The compound is involved in the synthesis of chalcone derivatives, which are part of the flavonoid family and possess a wide range of pharmacological activities, including anticancer, anti-infective, and antioxidant properties . This synthesis is achieved through Claisen–Schmidt condensation reactions, highlighting the compound’s versatility in medicinal chemistry .

Creation of Thermo-pH Responsive Polymers

N-(4-acetylphenyl)-3-methylbenzamide: is used in the preparation of functional monomers for polymers with thermo-pH responsivity . These polymers have potential applications in smart materials and drug delivery systems .

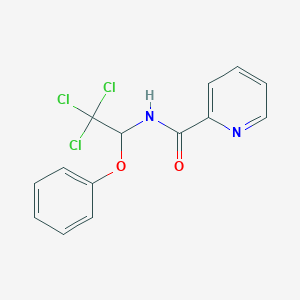

Efficient Synthesis of Sulfonamides

The compound is key in the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions . This method offers advantages such as excellent yields, short reaction times, and high purity, which are essential for the development of sulfonamide-based pharmaceuticals .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “N-(4-acetylphenyl)-3-methylbenzamide” could involve further investigation into its synthesis, chemical reactions, and potential biological activities. The development of greener and more efficient synthesis methods, as well as the exploration of its potential as a bioactive compound, could be areas of interest .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-4-3-5-14(10-11)16(19)17-15-8-6-13(7-9-15)12(2)18/h3-10H,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGADFUUQGYWIPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)

![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)

![2-(5-phenyl-2H-tetraazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B414405.png)

![4-({(E)-2-[4-(2,5-dimethylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazono}methyl)-2-methoxyphenyl acetate](/img/structure/B414413.png)

![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]benzamide](/img/structure/B414417.png)

![2-(4-bromophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B414421.png)

![(2E,5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(2-oxoindol-3-yl)hydrazinylidene]-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one](/img/structure/B414422.png)

![Ethyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414425.png)

![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414427.png)